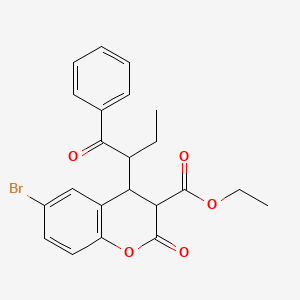![molecular formula C17H12N2O6S B4054992 5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID](/img/structure/B4054992.png)
5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID
概要
説明
5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Due to its potential therapeutic properties, it is explored in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
作用機序
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzoxazole derivatives have been found to exhibit a variety of effects, including antimicrobial and anticancer activities .
将来の方向性
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways, and it is expected that this trend will continue in the future .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID typically involves the condensation of 2-aminophenol with aldehydes to form the benzoxazole ring . This reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in water or other solvents for a specified period to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzoxazole moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid
- 5-Amino-2-(1,3-benzoxazol-2-ylsulfanyl)benzoic acid
Uniqueness
5-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}ISOPHTHALIC ACID is unique due to its specific structure, which combines the benzoxazole moiety with an isophthalic acid derivative. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-14(8-26-17-19-12-3-1-2-4-13(12)25-17)18-11-6-9(15(21)22)5-10(7-11)16(23)24/h1-7H,8H2,(H,18,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBUMSKAUGVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dibutylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4054911.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B4054919.png)

![2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4054936.png)
![5-benzyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4054941.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4054946.png)





![[5-(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4054988.png)


